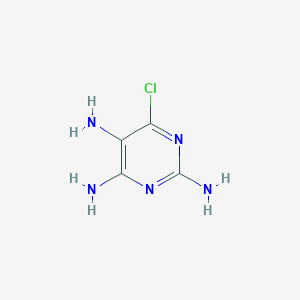
6-Chloropyrimidine-2,4,5-triamine
Cat. No. B072524
Key on ui cas rn:
1194-78-1
M. Wt: 159.58 g/mol
InChI Key: BMCHNFZLERXZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05723609
Procedure details


A suspension of 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidinediamine (24.55 g, 0.0906 mol) in ethanol (640 ml), water (640 ml) and acetic acid (64 ml) was heated to 70° under nitrogen. Zinc dust (75 g) was added slowly over 1 hour, and then the reaction was stirred an additional hour at 70°. Then the reaction was cooled to room temperature and filtered under nitrogen. The filtrate was cooled to 0° and the pH was raised to 10 with 10% sodium hydroxide (400 ml). The precipitated zinc hydroxide was removed by filtration through Celite, and the dark red filtrate was neutralized to pH 7 with glacial acetic acid and concentrated to 300 ml. Water (50 ml) was added, the reaction was cooled to 0°, and the pH raised to 9 with 10% NaOH. The solution was allowed to stand at 5° for 3 days. The crystals were collected, washed with water (50 ml) and then ether (50 ml), and dried at 35° for 16 hours in vacuo to give 10.94 g of desired product.
Quantity
24.55 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[N:10]=NC1C=CC(Cl)=CC=1>C(O)C.O.C(O)(=O)C.[Zn]>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[NH2:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.55 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=NC(=N1)N)N)N=NC1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
640 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
640 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
64 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred an additional hour at 70°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 70° under nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled to 0°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the pH was raised to 10 with 10% sodium hydroxide (400 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated zinc hydroxide was removed by filtration through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 300 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (50 ml) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled to 0°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the pH raised to 9 with 10% NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
ether (50 ml), and dried at 35° for 16 hours in vacuo
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC(=N1)N)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.94 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
